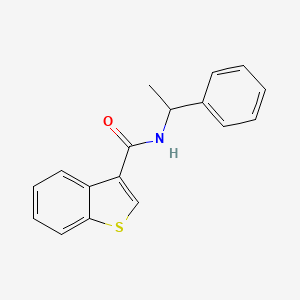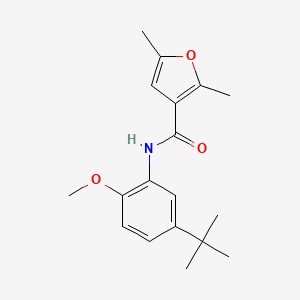
N-(1-phenylethyl)-1-benzothiophene-3-carboxamide
Vue d'ensemble
Description
N-(1-phenylethyl)-1-benzothiophene-3-carboxamide, also known as BEC, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BEC is a member of the benzothiophene family of compounds, which have been shown to have various biological activities, including anticancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(1-phenylethyl)-1-benzothiophene-3-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell growth and survival. N-(1-phenylethyl)-1-benzothiophene-3-carboxamide has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. In addition, N-(1-phenylethyl)-1-benzothiophene-3-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. These inhibitory effects may contribute to the anti-cancer and anti-inflammatory properties of N-(1-phenylethyl)-1-benzothiophene-3-carboxamide.
Biochemical and Physiological Effects:
N-(1-phenylethyl)-1-benzothiophene-3-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(1-phenylethyl)-1-benzothiophene-3-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. In addition, N-(1-phenylethyl)-1-benzothiophene-3-carboxamide has been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the suppression of NF-κB activation. N-(1-phenylethyl)-1-benzothiophene-3-carboxamide has also been shown to have neuroprotective effects, including the inhibition of oxidative stress and the suppression of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-phenylethyl)-1-benzothiophene-3-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to the use of N-(1-phenylethyl)-1-benzothiophene-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of results. In addition, N-(1-phenylethyl)-1-benzothiophene-3-carboxamide has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not yet known.
Orientations Futures
There are several future directions for research on N-(1-phenylethyl)-1-benzothiophene-3-carboxamide. One area of interest is the development of more potent and selective analogs of N-(1-phenylethyl)-1-benzothiophene-3-carboxamide that could be used as therapeutic agents. Another area of interest is the investigation of the mechanism of action of N-(1-phenylethyl)-1-benzothiophene-3-carboxamide, which could lead to a better understanding of its biological activity and potential therapeutic applications. In addition, further studies are needed to determine the efficacy and safety of N-(1-phenylethyl)-1-benzothiophene-3-carboxamide in animal models and humans, which could pave the way for clinical trials. Finally, the use of N-(1-phenylethyl)-1-benzothiophene-3-carboxamide in combination with other therapeutic agents could be explored, as it may have synergistic effects that could enhance its therapeutic potential.
Applications De Recherche Scientifique
N-(1-phenylethyl)-1-benzothiophene-3-carboxamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1-phenylethyl)-1-benzothiophene-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This inhibition is thought to be due to the ability of N-(1-phenylethyl)-1-benzothiophene-3-carboxamide to induce apoptosis, or programmed cell death, in cancer cells. N-(1-phenylethyl)-1-benzothiophene-3-carboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, N-(1-phenylethyl)-1-benzothiophene-3-carboxamide has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(1-phenylethyl)-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c1-12(13-7-3-2-4-8-13)18-17(19)15-11-20-16-10-6-5-9-14(15)16/h2-12H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKWLCJJTYYKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4278369.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenoxybutanamide](/img/structure/B4278376.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4278377.png)
![3-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4278384.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-fluorobenzamide](/img/structure/B4278386.png)
![ethyl 5-methyl-2-[(2-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4278403.png)
![ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4278412.png)

![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4278427.png)
![butyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278438.png)
![ethyl 4-(2-furyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4278441.png)

![ethyl 5-isopropyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4278468.png)
